

improving the regioselectivity of reactions with 4-Methyl-6-phenylpyrimidine-2-thiol

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Compound of Interest

Compound Name: 4-Methyl-6-phenylpyrimidine-2-thiol

Cat. No.: B182950

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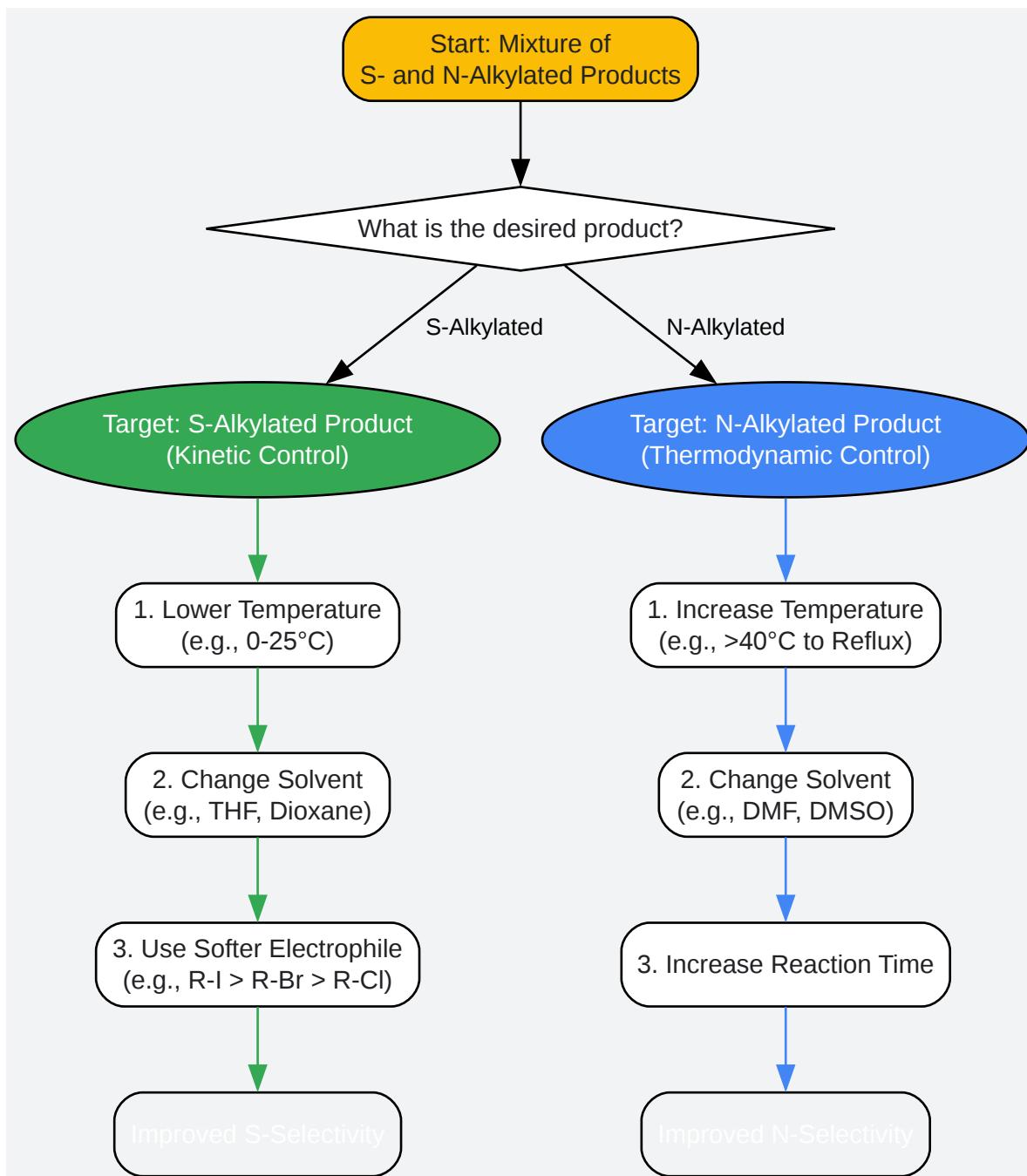
Technical Support Center: 4-Methyl-6-phenylpyrimidine-2-thiol Reactions

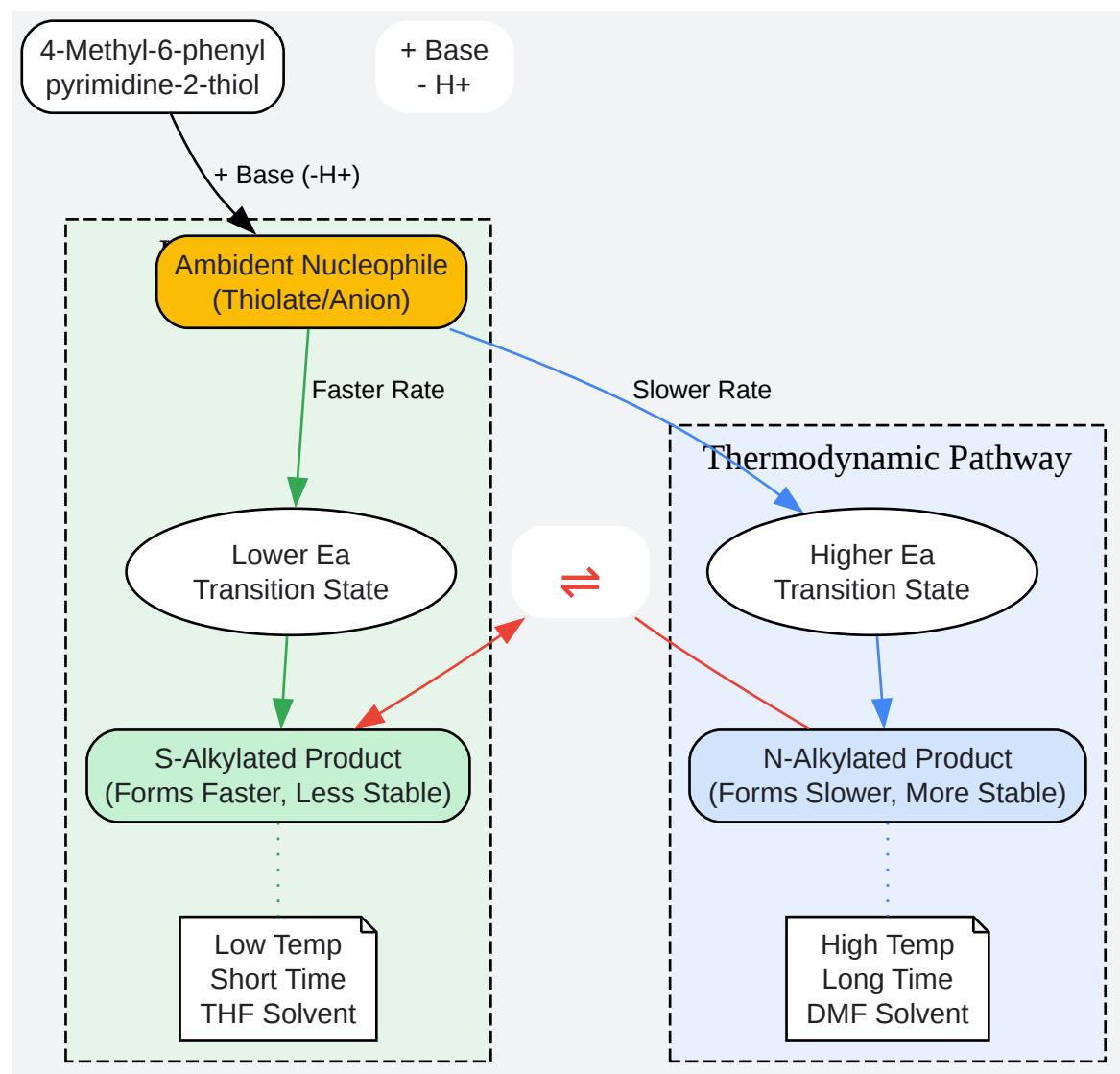
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **4-Methyl-6-phenylpyrimidine-2-thiol**. The focus is on improving the regioselectivity of its reactions, particularly in alkylation, where competition between S-alkylation and N-alkylation is a common challenge.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on **4-Methyl-6-phenylpyrimidine-2-thiol**, and why is regioselectivity a primary concern?

A: **4-Methyl-6-phenylpyrimidine-2-thiol** exists in a tautomeric equilibrium between the thiol and thione forms. This gives rise to an ambident nucleophile with three potential reactive sites: the sulfur atom (S), the N1 nitrogen, and the N3 nitrogen. Consequently, reactions with electrophiles, such as alkyl halides, can lead to a mixture of S-substituted and N-substituted products, making regioselectivity a critical issue to control for desired product synthesis.





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